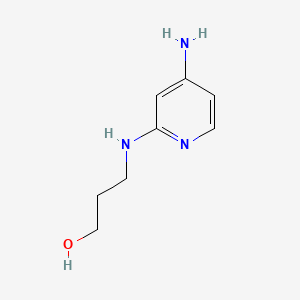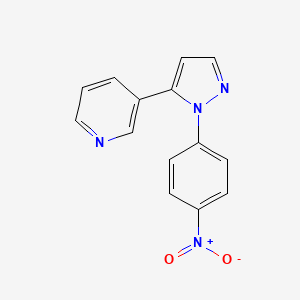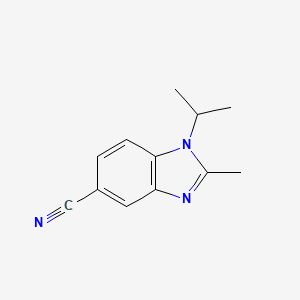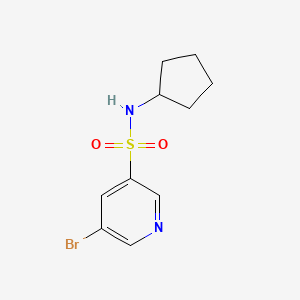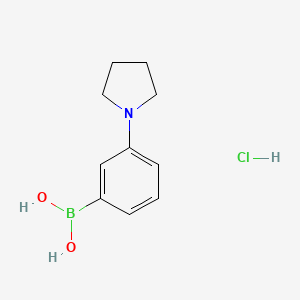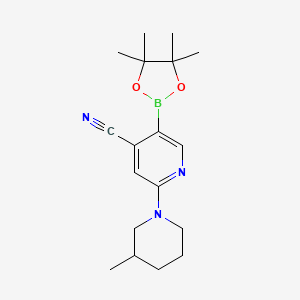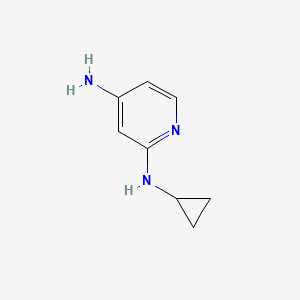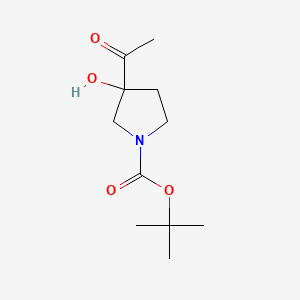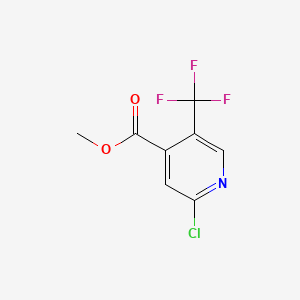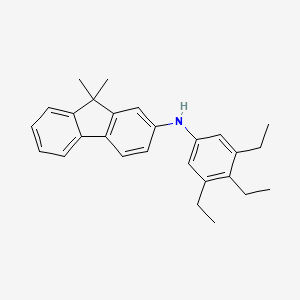![molecular formula C13H9NOS B567797 6-(Benzo[b]thiophen-2-yl)pyridin-3-ol CAS No. 1261998-84-8](/img/structure/B567797.png)
6-(Benzo[b]thiophen-2-yl)pyridin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Benzo[b]thiophen-2-yl)pyridin-3-ol is a chemical compound with the molecular formula C13H9NOS . It is a derivative of pyridin-3-ol, which is known to have a wide range of pharmacological properties, such as antioxidant properties .
Molecular Structure Analysis
The molecular structure of 6-(Benzo[b]thiophen-2-yl)pyridin-3-ol can be represented by the InChI string InChI=1S/C9H7NOS/c11-7-3-4-8 (10-6-7)9-2-1-5-12-9/h1-6,11H and the Canonical SMILES string C1=CSC (=C1)C2=NC=C (C=C2)O .
Physical And Chemical Properties Analysis
The physical and chemical properties of 6-(Benzo[b]thiophen-2-yl)pyridin-3-ol include a molecular weight of 177.22 g/mol, an XLogP3-AA of 1.9, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, a rotatable bond count of 1, an exact mass of 177.02483502 g/mol, a monoisotopic mass of 177.02483502 g/mol, a topological polar surface area of 61.4 Ų, a heavy atom count of 12, and a complexity of 154 .
Aplicaciones Científicas De Investigación
Antimicrobial Properties
- Field : Microbiology
- Application : Benzothiophene derivatives have been tested for their antimicrobial properties against various microorganisms .
- Method : The antimicrobial properties were tested against indicator microorganisms such as C. albicans ATCC 10231, B. subtilis ATCC 6633, E. coli ATCC 25922 and S. aureus ATCC 25923 .
- Results : Some compounds displayed high antibacterial activity against S. aureus . In addition, 3-iodo-2-(thiophen-2-yl) benzo[b]thiophene (10) and 3-(trimethylsilylethynyl)-2-(thiophen-2-yl) benzo[b] thiophene (12K) were found to have potentials to be used as antifungal agents .
Antioxidant Capacities
- Field : Biochemistry
- Application : Some benzothiophene derivatives have shown high antioxidant capacities .
- Method : The antioxidant capacities were measured using the TEAC (Trolox Equivalent Antioxidant Capacity) assay .
- Results : The compounds 3-(1H-indole-2-yl)-2-(thiophen-2-yl) benzo[b]thiophene (16) and 3-(4-aminobenzoethynyl)-2-(thiophen-2-yl) benzo[b]thiophene (12E) showed high antioxidant capacities with TEAC values of 2.5 and 1.1, respectively . These values surpassed the antioxidant capacity of trolox, a universally accepted reference .
Therapeutic Importance
- Field : Medicinal Chemistry
- Application : Thiophene and its substituted derivatives, including benzothiophene, have a wide range of therapeutic properties with diverse applications in medicinal chemistry .
- Method : Various synthetic methods are used to produce thiophene derivatives .
- Results : Thiophene derivatives have been proven to be effective drugs with biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Direcciones Futuras
Future research directions could involve further exploration of the biological activities of 6-(Benzo[b]thiophen-2-yl)pyridin-3-ol and its derivatives, given their potential as human monoamine oxidase (hMAO) inhibitors . Additionally, the development of robust synthetic routes enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry .
Propiedades
IUPAC Name |
6-(1-benzothiophen-2-yl)pyridin-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NOS/c15-10-5-6-11(14-8-10)13-7-9-3-1-2-4-12(9)16-13/h1-8,15H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTRDZUIOYHWHQF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)C3=NC=C(C=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30692614 |
Source


|
| Record name | 6-(1-Benzothiophen-2-yl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30692614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Benzo[b]thiophen-2-yl)pyridin-3-ol | |
CAS RN |
1261998-84-8 |
Source


|
| Record name | 6-(1-Benzothiophen-2-yl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30692614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


